Diacetyloxylead;trihydrate

描述

Contextualization within Organoplumbate and Carboxylate Coordination Chemistry

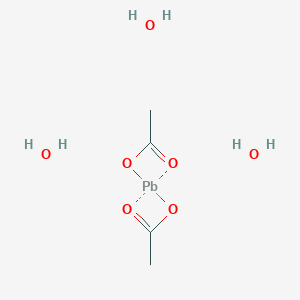

Lead(II) acetate (B1210297) trihydrate, with the chemical formula Pb(CH₃COO)₂·3H₂O, is a cornerstone compound in the study of lead coordination chemistry. vedantu.com Its chemistry is primarily defined by the interaction between the lead(II) cation (Pb²⁺) and the acetate anions (CH₃COO⁻), which are examples of carboxylate ligands. Carboxylate ligands are highly effective at bonding with the Pb(II) ion due to the oxophilic, or oxygen-loving, nature of the metal cation. mdpi.com The versatility of the carboxylate group allows for various modes of bonding, making the coordination chemistry of Pb(II) carboxylates a dynamic and active field of research. mdpi.comresearchgate.net

The structural chemistry of lead(II) compounds is notably influenced by the 6s² lone pair of electrons on the Pb(II) ion. This lone pair can be stereochemically active, resulting in a "hemidirected" geometry where the ligands occupy only a part of the coordination sphere, or stereochemically inert, leading to a "holodirected" geometry with ligands distributed more symmetrically around the metal center. researchgate.netresearchgate.net Furthermore, the bond between lead(II) and carboxylate ligands possesses significant covalent character, a key aspect differentiating its interactions from those of more ionic metal ions like calcium(II). uc.pt

While lead(II) acetate is an organometallic compound, its study is closely related to the broader field of organoplumbate chemistry, which encompasses compounds with direct lead-carbon bonds. Research in this area includes the synthesis of complex structures such as tris(organo)plumbates. researchgate.netpsu.edu The fundamental principles of coordination and bonding observed in lead(II) acetate provide a basis for understanding these more complex organoplumbate systems.

Historical Trajectories of Scholarly Investigation into Lead(II) Carboxylate Hydrates

Lead(II) acetate has a long and storied history, known colloquially as "sugar of lead" or "salt of Saturn" due to its sweet taste. vedantu.comwikipedia.org Historically, it was utilized in a variety of applications, including as a food sweetener, a preservative in wine, a component in cosmetics, and for certain medicinal treatments. wikipedia.org These uses have been discontinued (B1498344) due to the compound's recognized toxicity.

For a significant period, scientific characterization of lead(II) acetate was primarily focused on its most common form, the trihydrate (Pb(CH₃COO)₂·3H₂O). This was the only form to have its crystal structure fully solved and characterized for many years. researchgate.netresearchgate.netacs.orglu.se Early chemical investigations also described byproducts from its decomposition, such as basic lead acetates, over a century ago. researchgate.net A notable historical application in chemistry was its use in the 17th century to synthesize acetone. wikipedia.org

Contemporary Research Paradigms and Significance of Diacetyloxylead;trihydrate

Modern research has moved beyond basic characterization to a more nuanced understanding of lead(II) acetate and its hydrates. A primary focus of contemporary studies has been the thorough analysis of its thermal decomposition process. acs.org Using advanced analytical techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD), researchers have identified and characterized previously unknown forms, including two anhydrous polymorphs and a hemihydrate (Pb(Ac)₂·½H₂O). researchgate.netacs.orglu.se

A fascinating discovery from this recent work is that some of these related compounds, including the hemihydrate and a decomposition byproduct, tetralead(II) oxo-hexaacetate (Pb₄O(Ac)₆), exhibit room temperature phosphorescence. researchgate.netlu.se This property is linked to their unique crystal structures.

The contemporary significance of lead(II) acetate trihydrate lies in its role as a key starting material and reagent. It is widely used as a precursor for the synthesis of other lead compounds, such as various lead salts, pigments, and lead oxide. wikipedia.orgchemimpex.comchemicalbook.com In the field of materials science, it is a crucial precursor for creating advanced materials like organic-inorganic hybrid perovskites, which have applications in solar cells. researchgate.nettcichemicals.com One innovative application involves using lead(II) acetate trihydrate derived from spent lead-acid batteries to synthesize ultrafine lead oxide, presenting a promising avenue for industrial recycling. researchgate.netchemicalbook.com

In laboratory settings, it functions as a catalyst in organic synthesis and is a standard reagent in analytical chemistry, famously used in the form of lead acetate paper to detect the presence of hydrogen sulfide (B99878) gas. wikipedia.orgchemimpex.comchemimpex.com It also continues to be used in biological research to study the mechanisms of lead toxicity. chemimpex.comchemimpex.com

Detailed Research Findings

Chemical and Physical Properties

This compound is a white crystalline solid that is highly soluble in water. vedantu.comchemicalbook.com Its physical and chemical characteristics are well-documented.

| Property | Value | References |

|---|---|---|

| Chemical Formula | Pb(CH₃COO)₂·3H₂O | vedantu.comapcpure.com |

| Molar Mass | 379.33 g/mol | crystalls.infosrlchem.com |

| Appearance | White crystalline powder or crystals | wikipedia.orgchemicalbook.comsrlchem.com |

| Density | 2.55 g/cm³ | crystalls.info |

| Melting Point | 75 °C (decomposes) | crystalls.infochemicalbook.com |

| Decomposition Temperature | > 200 °C | vedantu.comlobachemie.com |

| Solubility in Water | 443 g/L at 20 °C | vedantu.comlobachemie.com |

| Crystal System | Monoclinic | wikipedia.orgcrystalls.info |

Structural and Thermal Data

The crystal structure of lead(II) acetate and its hydrates reveals different coordination polymers. The trihydrate exists as a 1D coordination polymer where the lead ion has a coordination number of nine, bonding to oxygen atoms from water molecules and acetate groups. wikipedia.org In contrast, the anhydrous form is a 2D coordination polymer. wikipedia.org Recent studies have elucidated the complex thermal decomposition of the trihydrate, which occurs in distinct stages. researchgate.netniscair.res.in

| Stage | Process | Products | References |

|---|---|---|---|

| I & II | Dehydration | Loses water molecules to form hemihydrate and then anhydrous lead(II) acetate. | wikipedia.orgresearchgate.netniscair.res.in |

| III | Melting & Decomposition | Anhydrous lead(II) acetate melts and begins to decompose. | niscair.res.in |

| IV | Decomposition | Formation of basic lead acetates such as Pb₄O(OAc)₆ and Pb₂O(OAc)₂. | wikipedia.orgresearchgate.net |

| V | Final Decomposition | Final product depends on atmosphere: PbO and metallic Pb in nitrogen; PbO and Pb₃O₄ in oxygen. | researchgate.netniscair.res.in |

属性

IUPAC Name |

diacetyloxylead;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEUZMYFCCOOQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O7Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation of Diacetyloxylead;trihydrate Formation

Advanced Reaction Pathways for Diacetyloxylead;trihydrate Synthesis

The traditional synthesis of lead(II) acetate (B1210297) trihydrate involves the reaction of lead(II) oxide with acetic acid. chemicalbook.comwikipedia.org However, more sophisticated methods have been developed to enhance purity, control crystal morphology, and improve environmental compatibility.

Optimized Solvothermal and Hydrothermal Preparations

Solvothermal and hydrothermal methods offer precise control over the crystallization process, leading to the formation of well-defined nanomaterials. scirp.orgsciopen.com In a typical hydrothermal synthesis of lead-based compounds, lead acetate trihydrate can serve as a precursor. For instance, PbS hollow spheres have been successfully prepared through a sodium citrate-assisted hydrothermal process at 120°C, using lead acetate trihydrate, thiourea (B124793), and sodium citrate (B86180) as precursors. researchgate.net The reaction parameters, such as temperature, time, and precursor concentration, can be finely tuned to control the shape and size of the resulting nanostructures. researchgate.net Similarly, solvothermal reactions of lead(II) acetate trihydrate in N,N-dimethylformamide (DMF) have been shown to produce metallogels, which upon air-drying yield an empirical formula consistent with [Pb(abd)(H₂O)]n. rsc.org

Non-Aqueous and Green Chemistry Routes

Growing environmental concerns have spurred the development of non-aqueous and green chemistry routes for synthesizing lead compounds. A notable green recycling process has been developed to prepare lead acetate trihydrate precursors from spent lead-acid battery pastes. chemicalbook.comresearchgate.net This method involves desulfurization of the pastes, followed by leaching with acetic acid and hydrogen peroxide to form a lead acetate solution. The lead(II) acetate trihydrate is then crystallized by adding glacial acetic acid. researchgate.net This process not only recycles hazardous waste but also produces a valuable chemical precursor.

In a non-aqueous approach, lead(II) acetate trihydrate can be used as a starting material in methanolic solutions. For example, the synthesis of aminocaproic acid-capped PbS nanoparticles involves dissolving lead acetate trihydrate and thiourea in methanol (B129727) to form a PbAc-TU complex before the addition of the capping agent. scirp.org

Precursor Reactivity and Selectivity in Trihydrate Formation

The choice of lead precursor significantly influences the reactivity and selectivity of the trihydrate formation. Common precursors include lead(II) oxide, lead(II) carbonate, and elemental lead. wikipedia.orgsciencemadness.org The reaction of lead(II) oxide with hot acetic acid is a widely used method. chemicalbook.com The purity of the final product can be enhanced through recrystallization from a 1% acetic acid solution. chemicalbook.com

The reactivity of the precursor is also dependent on the reaction medium. For instance, the reaction between lead(II) acetate and piperonylic acid yields different products depending on the solvent used. In hot water, both acetate ligands are exchanged, forming [Pb(Pip)₂(H₂O)]n, whereas in methanol at room temperature, a mixed acetate piperonylate complex, [Pb(Ac)(Pip)₂(MeOH)]n, is formed. mdpi.com This highlights the crucial role of the solvent in directing the reaction pathway and the final product composition.

Kinetic and Thermodynamic Aspects of this compound Crystallization

Understanding the kinetics and thermodynamics of crystallization is paramount for controlling the formation of this compound with desired properties.

Nucleation and Growth Mechanisms of Crystalline this compound

The crystallization of lead(II) acetate trihydrate from a supersaturated solution is an exothermic process that can be initiated by "seeding" with existing crystals of the trihydrate. rutgers.edu The rate of crystallization is directly proportional to the concentration of the solution. researchgate.net

In the context of thin-film formation for applications like perovskite solar cells, the nucleation and growth of lead acetate films are critical. nih.govacs.org The mechanism often follows expected nucleation and growth behavior, where the lead acetate molecules, upon dissolution, react with other precursors. Heterogeneous nucleation then occurs on the substrate surface above a certain saturation concentration. nih.govacs.org The morphology of the resulting film can be explained by a standard nucleation and growth mechanism. acs.org

Studies on the thermal decomposition of lead acetate trihydrate have shown that the reactions are in good agreement with nucleation models. niscair.res.inniscair.res.in

Influence of Reaction Conditions on Trihydrate Phase Stability

The phase stability of lead acetate hydrates is highly sensitive to reaction conditions, particularly temperature and atmospheric conditions. Lead(II) acetate trihydrate is the stable form at room temperature in the presence of moisture. researchgate.net However, upon heating, it undergoes a series of decomposition stages. niscair.res.inniscair.res.in

Thermal analysis has revealed that lead(II) acetate trihydrate first decomposes to a hemihydrate (Pb(OAc)₂·½H₂O) and then to anhydrous forms before further decomposition to basic lead acetates. wikipedia.orgacs.orgnih.gov The decomposition pathway and the final products are influenced by the surrounding atmosphere (e.g., nitrogen vs. oxygen). niscair.res.inniscair.res.in For instance, in a nitrogen atmosphere, the final products are a mixture of PbO and metallic Pb, while in an oxygen atmosphere, a mixture of PbO and Pb₃O₄ is formed. niscair.res.inniscair.res.in

The presence of humidity also plays a significant role in the phase of lead acetate. Anhydrous lead acetate, when stored under ambient humidity, can convert to the trihydrate form. acs.org This sensitivity to moisture is a critical consideration in applications where the anhydrous form is required. acs.orgresearchgate.net

Interactive Data Table: Thermal Decomposition Stages of Lead(II) Acetate Trihydrate

| Stage | Reaction | Temperature Range (Nitrogen) | Temperature Range (Oxygen) |

| I | Dehydration (Dh. I) | ~300-370 K | ~300-370 K |

| II | Dehydration (Dh. II) | ~370-430 K | ~370-430 K |

| III | Melting | ~470 K | ~472 K |

| IV | Decomposition to Basic Acetates | ~470-600 K | ~470-600 K |

| V | Final Decomposition | >600 K | >600 K |

Note: The exact temperatures can vary depending on the heating rate and other experimental conditions.

Spectroscopic and In-Situ Monitoring of this compound Formation Mechanisms

The elucidation of reaction mechanisms involving this compound relies heavily on advanced spectroscopic techniques and in-situ monitoring. These methods provide real-time or near real-time data on the transformation of reactants, the formation of intermediates, and the evolution of final products, offering critical insights into the kinetics and structural pathways of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy serves as a powerful tool for monitoring solution-state behavior and aggregation processes in reactions starting with this compound. In the formation of metallogels from lead(II) acetate trihydrate and 5-allenyl-1,3-benzenedicarboxylic acid (H₂abd) in a deuterated solvent like DMF-d₇, ¹H-NMR titration allows for the observation of chemical shift changes upon the addition of the lead salt. rsc.org By incrementally adding aliquots of Pb(OAc)₂·3H₂O to a solution of the organic linker, researchers can track the interactions between the lead(II) ions and the ligand, providing insights into the initial stages of gel aggregation. rsc.org These solution-state observations can later be correlated with the structural features of the final solid-state material, such as a 3D coordination polymer, which provides a model for the fibrillar structure of the gel. rsc.org

UV-Visible and Photoluminescence Spectroscopy

UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are particularly valuable for in-situ monitoring of nanoparticle synthesis where this compound is a precursor. For instance, in the synthesis of Cesium Lead Bromide (CsPbBr₃) perovskite nanoplates, in-situ PL spectroscopy is a viable method to track nanoparticle growth and optimize the synthetic procedure. rsc.org There is a direct correlation between the PL emission wavelength and the thickness of the nanoplates. rsc.org This relationship allows for the controlled synthesis of particles with specific dimensions by modulating reaction conditions like temperature and ligand ratios. rsc.org

Detailed studies have demonstrated that as the reaction temperature or the ratio of oleic acid to oleylamine (B85491) ligands increases, the nanoplate thickness and, consequently, the PL emission wavelength also increase. rsc.org This real-time feedback is crucial for understanding the intricate chemistry involved in the growth and formation of the nanostructures. rsc.org Similarly, in-situ UV/Vis absorption spectroscopy, often coupled with other techniques, can monitor the formation of quantum dots (QDs) and their transformation into nanoplatelets (NPLs) upon the addition of an acetate source. acs.org The appearance and evolution of distinct absorption features corresponding to QDs and NPLs provide a window into the reaction kinetics and the role of acetate in directing the final product morphology. acs.org The absorption spectrum of aqueous lead(II) acetate trihydrate itself provides a baseline for such studies. researchgate.net

| Parameter | Spectroscopic Observation (PL Emission) | Nanoplatelet Characteristic |

| Reaction Temperature | Redshift (Longer Wavelength) with Increasing Temp. | Increased Thickness |

| Ligand Ratio (Oleic Acid:Oleylamine) | Redshift (Longer Wavelength) with Higher Ratio | Increased Thickness |

Table 1: Correlation between reaction parameters, in-situ photoluminescence data, and physical properties of CsPbBr₃ nanoplates synthesized using this compound as a precursor. Data sourced from findings on controlled growth monitoring. rsc.org

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are instrumental in identifying the coordination environment of the lead ion and the functional groups involved in bonding. When this compound reacts with ligands like luteolin, FT-IR can be used to determine the chelating sites. nih.gov By comparing the spectra of the reactants and the final complex, shifts in the vibrational frequencies of specific groups, such as the 4-carbonyl and 5-hydroxy groups in luteolin, can confirm their involvement in chelation with the Pb(II) ion. nih.gov

Furthermore, vibrational profiles can be used to establish structural similarities between different material forms. For example, the comparison of the vibrational spectrum of a dried metallogel with that of a single-crystal 3D coordination polymer, both formed from this compound, can support the assertion that the molecular structure within the crystalline material is representative of the fibrils within the gel. rsc.org Solid-state Raman spectroscopy is also employed for the bulk analysis and detailed vibrational assignment of lead-based compounds derived from this compound. rsc.org

In-Situ X-ray Scattering

Small-Angle X-ray Scattering (SAXS) is a powerful in-situ technique for monitoring the nucleation and growth of nanoparticles in real-time. acs.org During the synthesis of cadmium selenide (B1212193) (CdSe) nanoplatelets, where cadmium acetate (formed in situ from precursors including potentially lead acetate in analogous lead-based syntheses) plays a key role, in-situ SAXS can quantify the formation and evolution of the particles. acs.org The scattering patterns reveal the size and shape of the nanoparticles, showing, for instance, the initial formation of spherical quantum dots followed by their transformation into platelets after the introduction of acetate. acs.org This provides direct evidence of the growth mechanism and helps to exclude other potential pathways like oriented attachment. acs.org

| Spectroscopic/Monitoring Technique | System Studied | Key Research Findings |

| ¹H-NMR Spectroscopy | Pb(OAc)₂·3H₂O + 5-allenyl-1,3-benzenedicarboxylic acid | Monitors initial solution-state aggregation and informs on the gel formation mechanism. rsc.org |

| In-Situ Photoluminescence (PL) | Pb(OAc)₂·3H₂O in CsPbBr₃ Nanoplatelet Synthesis | Tracks nanoparticle growth in real-time; correlates PL emission wavelength with nanoplatelet thickness. rsc.org |

| FT-IR & UV-Vis Spectroscopy | Pb(OAc)₂·3H₂O + Luteolin | Identifies the 4-carbonyl and 5-hydroxy groups as the chelating sites for the Pb(II) ion. nih.gov |

| In-Situ UV/Vis & SAXS | Cd(OAc)₂ role in CdSe Nanoplatelet Synthesis | Reveals evolution from quantum dots to nanoplatelets, clarifying the role of acetate in directing morphology. acs.org |

Table 2: Summary of spectroscopic and in-situ monitoring techniques applied to reactions involving this compound or analogous acetate-driven systems.

Advanced Structural Investigations and Electronic Structure of Diacetyloxylead;trihydrate

Single-Crystal X-ray Diffraction Studies of Diacetyloxylead;trihydrate

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline material, including bond lengths, bond angles, and unit cell dimensions. carleton.edurigaku.comoist.jp

Crystal Packing and Intermolecular Interactions within the Trihydrate Lattice

The crystal structure of this compound is organized as a one-dimensional coordination polymer. wikipedia.org The individual molecules are linked together in the crystal lattice through a complex network of intermolecular interactions. A dominant feature of the crystal packing is the extensive hydrogen bonding network. The three water molecules are crucial for the stability of the lattice, forming hydrogen bonds with the oxygen atoms of the acetate (B1210297) ligands and with each other. This intricate network of hydrogen bonds holds the polymeric chains together, creating a stable three-dimensional structure.

Coordination Environment of Lead(II) Centers and Water Ligands

Crystal Data for this compound

| Property | Value |

|---|---|

| Crystal System | Monoclinic funcmater.comcrystalls.info |

| Space Group | P2₁/c |

| a | 15.85 Å crystalls.info |

| b | 7.30 Å crystalls.info |

| c | 9.10 Å crystalls.info |

Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR) for this compound

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a technique used to gain insight into the local environment of atomic nuclei in solid materials. It is particularly useful for characterizing the structure and dynamics of materials at the molecular level.

Lead Isotope (e.g., ²⁰⁷Pb) SSNMR for Local Coordination Analysis

²⁰⁷Pb SSNMR is a specialized technique that directly probes the immediate surroundings of the lead atoms. The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to its coordination environment, including the number and type of atoms bonded to it and the symmetry of the coordination site. While specific ²⁰⁷Pb SSNMR studies on this compound are not widely reported in the search results, such an analysis would be expected to show a single resonance, confirming the presence of a single lead environment in the crystal lattice, consistent with the X-ray diffraction data. The chemical shift value would provide valuable information about the electronic structure around the lead(II) ion.

Proton SSNMR for Water Molecule Dynamics and Hydrogen Bonding

Proton (¹H) SSNMR spectroscopy can be employed to study the hydrogen atoms in the water molecules within the crystal lattice. This technique can distinguish between the water molecules that are directly coordinated to the lead(II) ion and those that are held in the lattice by hydrogen bonds. Furthermore, variable-temperature ¹H SSNMR experiments could provide information on the motional dynamics of these water molecules, such as rotations or exchange processes, offering a more dynamic picture of the hydrogen-bonding network.

Advanced Vibrational Spectroscopy (Raman, FT-IR) and Computational Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to study the vibrational modes of molecules. gatewayanalytical.com These techniques can identify the functional groups present in a compound and provide information about their chemical environment.

The FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the acetate ligands and the water molecules. The positions of the carboxylate (COO⁻) stretching vibrations are particularly informative about the way the acetate groups coordinate to the lead ion. The O-H stretching and bending vibrations from the water molecules confirm their presence and provide details about the hydrogen-bonding interactions within the crystal. nasa.gov

Computational methods, such as density functional theory (DFT), can be used to calculate the theoretical vibrational frequencies of this compound. researchgate.netnih.gov By comparing these calculated frequencies with the experimental data from FT-IR and Raman spectroscopy, a detailed assignment of the observed vibrational bands can be made. This correlative approach allows for a deeper understanding of the relationship between the molecular structure and its vibrational properties.

Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | ~3400 | O-H stretching of water |

| FT-IR | ~1550 | Asymmetric COO⁻ stretching |

| FT-IR | ~1420 | Symmetric COO⁻ stretching |

| Raman | ~2930 | C-H stretching of methyl group |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure of Lead

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure around a particular atom. horiba.comnih.gov For this compound, XAS at the Pb L-edges can provide detailed information that is complementary to diffraction methods, as it is sensitive to the short-range order and does not require crystalline samples. acs.orgacs.org

The EXAFS region of the XAS spectrum consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. nist.gov Analysis of the EXAFS signal can yield a radial distribution function (RDF) around the absorbing lead atom, providing precise information on the identity, number, and distance of the surrounding atoms. nist.govnih.gov

For this compound, EXAFS analysis would quantify the Pb-O bond distances for the nine oxygen atoms in the first coordination shell. It can distinguish between the different populations of oxygen atoms (from water, bidentate acetates, and bridging acetates), providing average bond lengths and the degree of structural disorder for each path.

Table 2: Information Obtainable from EXAFS Analysis of this compound

| Parameter | Description | Expected Finding for this compound |

| Coordination Number (N) | The number of neighboring atoms in a specific coordination shell. nist.gov | N ≈ 9 for the first shell (oxygen atoms). |

| Radial Distance (R) | The average distance from the central lead atom to the neighboring oxygen atoms. nist.gov | A distribution of Pb-O bond lengths consistent with the monocapped square antiprism geometry. |

| Debye-Waller Factor (σ²) | The mean-squared displacement of the interatomic distances, indicating thermal and static structural disorder. nist.gov | Values reflecting the rigidity of the Pb-O bonds within the coordination polymer. |

The XANES region, which includes the absorption edge itself, is sensitive to the oxidation state and the coordination geometry of the absorbing atom. libretexts.org The energy of the Pb L₃-edge (around 13035 eV) is characteristic of the lead element. data.gov The precise edge position shifts to higher energy with increasing oxidation state. Therefore, by comparing the spectrum of this compound to those of lead metal (Pb⁰), and Pb(IV) compounds like PbO₂, the +2 oxidation state of lead can be unequivocally confirmed. arxiv.orgresearchgate.net

Theoretical Electronic Structure Calculations (DFT, ab initio) of this compound

Theoretical methods, such as Density Functional Theory (DFT) and other ab initio approaches, provide a computational framework to investigate the electronic structure and bonding of molecules from first principles. mdpi.com While specific, comprehensive DFT studies on this compound are not widely published, the application of these methods to related metal-carboxylate systems allows for a detailed prediction of its electronic properties. researchgate.netnih.gov

A DFT analysis of this compound would focus on the nature of the interactions between the lead(II) center and the surrounding ligands. This involves examining the molecular orbitals to determine the degree of covalent versus ionic character in the Pb-O bonds. While lead(II) acetate is considered an ionic compound, with a formal Pb²⁺ cation and two CH₃COO⁻ anions, DFT calculations can quantify the extent of charge transfer and orbital overlap, revealing a more nuanced picture of the bonding. nih.govvedantu.com

Calculations of the charge distribution, using methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM), would assign partial charges to each atom in the complex. This would illustrate the polarization of the electron density in the Pb-O bonds and the distribution of charge throughout the acetate and water ligands. Such an analysis would quantify the effective positive charge on the lead ion and the negative charge on the oxygen atoms, providing a detailed map of the electrostatic landscape within the neutral coordination polymer. nih.govchem-soc.si

Orbital Interactions and Relativistic Effects on Lead(II) Chemistry

The chemical and physical properties of heavy elements are often significantly influenced by effects that are negligible for lighter elements. In the case of lead (Pb), and by extension its compounds like this compound (commonly known as lead(II) acetate trihydrate), relativistic effects on the electronic structure are paramount to understanding its behavior. These effects, coupled with the orbital interactions between the lead(II) ion and its ligands, define the compound's structure and reactivity.

The electron configuration of a neutral lead atom is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p². americanelements.com For the lead(II) ion (Pb²⁺), the configuration becomes [Xe] 4f¹⁴ 5d¹⁰ 6s². The chemistry of lead(II) compounds is largely dictated by the interactions of this Pb²⁺ cation with surrounding ligands and the profound influence of relativity on its valence electrons.

In the solid state, the structure of lead(II) acetate trihydrate is a one-dimensional coordination polymer. wikipedia.org The lead(II) ion is situated in a complex coordination environment, interacting with nine oxygen atoms. These oxygen atoms are provided by three water molecules, two bidentate acetate groups, and two bridging acetate groups. This arrangement results in a coordination geometry best described as a monocapped square antiprism. wikipedia.org The interactions are primarily electrostatic and covalent, involving the donation of electron density from the oxygen lone pairs of the water and acetate ligands into the vacant orbitals of the Pb²⁺ cation.

Interactive Table: Structural Features of this compound

Users can sort the data by clicking on the column headers.

| Feature | Description | Source |

| Coordination Number | 9 | wikipedia.org |

| Coordination Geometry | Monocapped square antiprism | wikipedia.org |

| Ligand Sources | 3 Water Molecules, 2 Bidentate Acetate Groups, 2 Bridging Acetate Groups | wikipedia.org |

| Polymeric Structure | 1D Coordination Polymer | wikipedia.org |

The nuanced behavior of the lead(II) ion, however, cannot be explained by simple orbital interactions alone. For heavy nuclei like lead (atomic number 82), the immense nuclear charge causes the inner-shell electrons to move at speeds that are a significant fraction of the speed of light. This necessitates a relativistic description of the electrons' behavior.

Relativistic effects have two main consequences for lead's valence shell:

Direct Relativistic Effect (Contraction and Stabilization): The s- and p-orbitals, which have a finite probability of being found near the nucleus, experience a strong contraction and energetic stabilization. aps.orgberkeley.edu This effect is particularly pronounced for the 6s orbital of lead. The electrons in this orbital behave as if they are more massive, causing the orbital to shrink and its energy to decrease significantly. berkeley.eduaps.org

Indirect Relativistic Effect (Expansion and Destabilization): The d- and f-orbitals, which are more shielded from the nucleus by the contracted s- and p-orbitals, experience a weaker effective nuclear charge. This results in their radial expansion and energetic destabilization. berkeley.edu

The most critical consequence of these effects in lead(II) chemistry is the strong stabilization of the 6s orbital. This stabilization makes the two 6s electrons more difficult to remove, providing a modern explanation for the "inert pair effect," which describes the tendency of heavier p-block elements to form stable ions with an oxidation state two less than the group valence.

A striking example of the power of these effects is seen in the lead-acid battery. Ab initio calculations have demonstrated that of the battery's standard cell voltage of 2.11 V, approximately 1.7–1.8 V arise directly from relativistic effects. aps.orgaps.org Without relativity, lead would behave more like its lighter congener, tin (Sn), and a hypothetical tin-acid battery would produce an insufficient voltage to be practical. aps.org This highlights that relativity is not a minor perturbation but a dominant factor in the chemistry of lead.

Computational studies using methods like Density Functional Theory (DFT) allow for the quantitative comparison between non-relativistic and fully relativistic models of lead's electronic structure, isolating and confirming the magnitude of these effects. aps.org

Interactive Table: Illustrative Comparison of Non-Relativistic (NR) vs. Relativistic (FR) Orbital Energies

This table presents a conceptual illustration based on computational findings. Exact values vary with the computational model.

| Element | Orbital | Non-Relativistic Energy (Conceptual) | Relativistic Energy (Conceptual) | Key Observation | Source |

| Tin (Sn) | Valence s | Moderately Low | Lower | Moderate stabilization | aps.org |

| Lead (Pb) | Valence 6s | Moderately Low | Significantly Lower | Dramatic relativistic stabilization | aps.orgaps.org |

| Tin (Sn) | Valence p | Higher | Slightly Lower | Minor stabilization | aps.org |

| Lead (Pb) | Valence 6p | Higher | Lower | Significant stabilization and spin-orbit splitting | aps.org |

Reactivity, Transformation Pathways, and Catalytic Potential of Diacetyloxylead;trihydrate

Mechanistic Studies of Thermal Decomposition and Dehydration Pathways

The thermal decomposition of diacetyloxylead;trihydrate is a multi-stage process involving dehydration followed by the breakdown of the anhydrous salt. sigmaaldrich.com The process and its intermediates are highly dependent on the atmospheric conditions, such as inert or oxygenated environments. nih.govresearchgate.net

Thermogravimetric analysis (TGA) reveals that the decomposition of lead(II) acetate (B1210297) trihydrate proceeds through several distinct steps. sigmaaldrich.com In both inert and air atmospheres, the initial stages involve the loss of water molecules. The decomposition begins with the loss of water, transitioning through a hemihydrate intermediate (Pb(OAc)₂·0.5H₂O) before becoming fully anhydrous. nih.govwikipedia.org Subsequent heating leads to the decomposition of the anhydrous lead(II) acetate into basic acetates, such as Pb₄O(Ac)₆ and Pb₂O(OAc)₂. nih.govresearchgate.netwikipedia.org

Coupling TGA with mass spectrometry (TGA-MS) allows for the identification of the gaseous species evolved during decomposition. In an inert atmosphere, the decomposition of the acetate ligand can yield products like acetic acid and acetone. sigmaaldrich.com In an oxidizing atmosphere, the final residue is typically lead(II) oxide (PbO), whereas in an inert nitrogen atmosphere, the final product can be a mixture of PbO and metallic lead. sigmaaldrich.com

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products | Solid Residue |

|---|---|---|---|---|

| Dehydration (Step 1 & 2) | ~75 - 150 | Variable | H₂O | Pb(CH₃COO)₂·0.5H₂O, then Pb(CH₃COO)₂ |

| Anhydrous Decomposition | >200 | Variable | Acetic Acid, Acetone, CO₂ | Basic lead acetates (e.g., Pb₄O(Ac)₆) |

| Final Decomposition | >400 | Variable | Organic fragments | PbO (in air), PbO + Pb (in N₂) |

The kinetics of the dehydration process of this compound have been investigated, showing that the loss of the three water molecules occurs in consecutive stages that can be difficult to distinguish individually. sigmaaldrich.com The crystal structure of the trihydrate consists of a one-dimensional coordination polymer where the lead(II) ion has a coordination number of nine, interacting with oxygen atoms from three water molecules, two bidentate acetate groups, and two bridging acetate groups. nih.govwikipedia.org The loss of water molecules necessitates significant structural rearrangements as the coordination environment of the lead ion changes, transitioning to the hemihydrate and eventually to the anhydrous polymorphs, which themselves can exist as 1D or 2D coordination polymers. nih.govresearchgate.netnih.gov Kinetic studies, often employing methods like the Kissinger method, have been used to calculate the activation energies for these decomposition stages, though results can be limited without detailed statistical analysis. sigmaaldrich.com The reaction rates are sensitive to factors such as heating rate; an increased heating rate shifts the decomposition events to higher temperatures. sigmaaldrich.com

Ligand Exchange and Coordination Chemistry of this compound

This compound is a valuable starting material in coordination chemistry due to the lability of its acetate and aqua ligands, which can be readily substituted. noaa.gov The oxophilic nature of the Pb(II) cation makes it highly complementary to carboxylate ligands, leading to a wide range of coordination numbers and geometries in the resulting complexes. noaa.gov

The acetate groups in this compound can be partially or fully exchanged in substitution reactions with other ligands. For example, reacting lead(II) acetate trihydrate with various diaminobenzene derivatives in ethanol (B145695) can lead to the formation of new coordination polymers where the diaminobenzene acts as a monodentate ligand. nih.gov Similarly, reactions with benzoate (B1203000) derivatives, such as piperonylic acid, demonstrate solvent-dependent ligand exchange. In water, both acetate ligands can be displaced to form [Pb(Pip)₂(H₂O)]n, while in methanol (B129727), a mixed-ligand complex, [Pb(Ac)(Pip)₂(MeOH)]n, is formed. noaa.gov These reactions highlight the versatility of lead(II) acetate as a precursor for tuning the final structure by careful selection of ligands and reaction conditions.

The ability of the acetate ligand to adopt various bridging modes facilitates the formation of polymetallic complexes and coordination polymers. Lead(II) acetate trihydrate readily reacts with multidentate organic linkers to create extended structures. For instance, a reaction with 5-allenyl-1,3-benzenedicarboxylic acid in DMF yields a 3D coordination polymer. researchgate.net In another example, reactions with diaminobenzene ligands resulted in ladder-chain structures linked by bridging acetate ligands, with one resulting polymer containing a repeating unit of four distinct Pb(II) ions. nih.gov The resulting structures can be one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.govresearchgate.netnih.gov The final architecture is often guided by weak intermolecular interactions and the coordination preference of the lead(II) ion, which frequently exhibits a hemidirected coordination sphere due to the stereochemical activity of its 6s² lone pair of electrons. nih.govnoaa.gov

Table 2: Examples of Coordination Polymers Synthesized from this compound

| Reactant Ligand | Solvent | Resulting Complex | Structural Feature |

|---|---|---|---|

| Benzene-1,2-diamine | Ethanol | [Pb₄(CH₃COO)₈(C₆H₈N₂)₂]n | Polymetallic ladder-chain |

| 5-allenyl-1,3-benzenedicarboxylic acid | DMF | [Pb(abd)(DMF)]n | 3D coordination polymer |

| Piperonylic acid | Water | [Pb(Pip)₂(H₂O)]n | 1D coordination polymer |

| Piperonylic acid | Methanol | [Pb(Ac)(Pip)₂(MeOH)]n | Mixed-ligand 1D polymer |

Photoreactivity and Radiolytic Decomposition of this compound

The interaction of this compound and its derivatives with electromagnetic radiation can induce chemical changes, a field that is less explored than its thermal chemistry but holds significance for materials science.

While this compound itself is not noted for significant photoreactivity, some of its thermal decomposition products exhibit interesting photophysical properties. nih.govresearchgate.net Specifically, basic lead(II) acetates, such as Pb₄O(Ac)₆, which form during thermal degradation, have been found to be phosphorescent at room temperature. nih.govresearchgate.net This suggests that the structural arrangements within these decomposition byproducts create electronic states that can be populated by UV-vis light and subsequently decay via phosphorescence.

Radiolysis, the dissociation of molecules by ionizing radiation, can induce complex chemical changes and modify the redox conditions of a system. wikipedia.org Studies on the degradation of lead acetate in aqueous solutions using non-thermal plasma, which involves photochemical processes, have shown that the organometallic compound can be broken down, releasing Pb(II) ions into the solution. nih.gov Furthermore, research into the radiolysis of aqueous solutions of acetic acid, the anionic component of the compound, shows it can be degraded and mineralized by ionizing radiation. researchgate.net The primary reactive species from water radiolysis, particularly hydroxyl radicals, react with the acetate ion, initiating a cascade of reactions that lead to its decomposition into products like glyoxylic acid, formaldehyde, and carbon dioxide. researchgate.net This provides an indirect model for the potential radiolytic decomposition pathways of the acetate ligands in this compound when subjected to high-energy radiation.

Potential Catalytic Activity and Reaction Engineering with this compound

This compound, more commonly known as lead(II) acetate trihydrate, serves as a significant compound in the realm of catalysis and reaction engineering. Its utility stems primarily from its role as a soluble and convenient source of lead(II) ions, which can participate in or initiate a variety of chemical transformations. The catalytic behavior of lead(II) compounds is often associated with the Lewis acidic nature of the Pb(II) center and its ability to coordinate with various organic and inorganic ligands. This coordination can activate substrates, facilitate bond formation or cleavage, and stabilize transition states, thereby accelerating reaction rates. Lead(II) acetate trihydrate is particularly noted for its application as a precursor to catalytically active species and its involvement in both homogeneous and heterogeneous catalytic systems. sigmaaldrich.com

Role as a Precatalyst in Organic Transformations

A precatalyst is a substance that is converted into an active catalyst under the reaction conditions. This compound frequently functions as a precatalyst, providing the lead(II) ions necessary for the in-situ formation of the true catalytic species. This approach is advantageous as it allows for the generation of catalysts with specific properties tailored to the reaction environment.

A notable example of its role as a precatalyst is in the synthesis of lead-based nanomaterials. In the production of lead selenide (B1212193) (PbSe) quantum dots, lead(II) acetate trihydrate is reacted with oleic acid to form lead oleate (B1233923). taylorandfrancis.com This lead oleate then serves as the lead precursor in the subsequent high-temperature reaction with a selenium source to form the PbSe nanocrystals. taylorandfrancis.com Similarly, it is a key precursor in the synthesis of organic-inorganic halide perovskites, which are materials with significant applications in optoelectronics, including solar cells and light-emitting diodes, where their formation and properties can be catalytically influenced. sigmaaldrich.com

The trihydrate form, Pb(CH₃COO)₂·3H₂O, has a one-dimensional coordination polymer structure where the lead(II) ion's coordination sphere is occupied by oxygen atoms from water molecules and acetate groups. wikipedia.org This structure can readily dissociate in appropriate solvents to release the Pb(II) ions, making it an effective precatalyst for a range of transformations.

Heterogeneous and Homogeneous Catalysis by Lead(II) Carboxylates

The catalytic applications of lead(II) carboxylates, including this compound, can be broadly categorized into heterogeneous and homogeneous systems. The distinction lies in the phase of the catalyst relative to the reactants. youtube.comyoutube.com

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. youtube.com The solubility of lead(II) acetate trihydrate in water and other polar solvents facilitates its use in homogeneous catalytic processes. wikipedia.org In such systems, the dissolved lead(II) species can interact directly with reactant molecules in the solution. An example includes its use as a component in solutions for fabricating certain types of microelectrodes. chemicalbook.com The synthesis of many organic-inorganic halide perovskites also occurs in a solution phase, where the lead acetate acts as a soluble precursor, influencing the reaction kinetics and crystal growth in a homogeneous environment. sigmaaldrich.com

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. youtube.com This type of catalysis is highly valued in industrial processes due to the ease of separating the catalyst from the product mixture, allowing for catalyst recycling and continuous operation. youtube.com

Lead(II) carboxylates can be used to synthesize solid, catalytically active complexes. Research has demonstrated that lead(II) coordination compounds derived from lead salts and carboxylate-containing ligands can function as effective heterogeneous catalysts. For instance, a series of lead(II) complexes synthesized through hydrothermal reactions with 3-aminopyrazine-2-carboxylic acid have shown significant catalytic activity in the cyanosilylation of various aldehydes with trimethylsilyl (B98337) cyanide. nih.gov These solid catalysts can be recovered and reused multiple times without a significant loss of activity, highlighting the practical advantages of a heterogeneous approach. nih.gov

The catalytic performance of these lead(II) complexes in the cyanosilylation of benzaldehyde (B42025) is summarized in the table below.

| Catalyst (Complex No.) | Time (h) | Conversion (%) | Recyclability (Cycles) |

|---|---|---|---|

| 1 | 24 | 99 | ≥3 |

| 2 | 24 | 99 | ≥3 |

| 3 | 24 | 99 | ≥3 |

| 4 | 24 | 99 | ≥3 |

| 5 | 24 | 99 | ≥3 |

| 6 | 24 | 99 | ≥3 |

This table presents the catalytic efficiency of different lead(II) complexes in the cyanosilylation of benzaldehyde, demonstrating high conversion rates and good recyclability. The data is based on findings from a study on the synthesis and catalytic application of lead(II) complexes. nih.gov

The diverse coordination chemistry of the carboxylate group, which can adopt monodentate, bidentate, and various bridging modes, is crucial to forming these stable and active catalytic structures. nih.govacs.org This versatility allows for the design of robust lead-based heterogeneous catalysts for specific organic transformations.

Environmental Chemistry, Fate, and Transport Mechanisms of Lead Ii Acetate Species, Including Trihydrate

Environmental Transformation Pathways (Hydrolysis, Photolysis, Biotransformation)

Lead(II) acetate (B1210297) trihydrate undergoes several transformation processes in the environment that alter its chemical form and mobility.

Hydrolysis: Lead(II) acetate is highly soluble in water, where it dissociates into lead ions (Pb²⁺) and acetate anions (CH₃COO⁻). wikipedia.orgvedantu.comgeeksforgeeks.org The acetate ions can undergo hydrolysis, a reaction with water, which can result in a slightly acidic solution. solubilityofthings.com Furthermore, aqueous solutions of lead(II) acetate can absorb carbon dioxide from the atmosphere, leading to the formation of lead carbonate, which is less soluble and may precipitate out of solution. noaa.govnih.govnoaa.gov

Photolysis: Chemical transformation in the environment can be influenced by photolysis, which involves the breakdown of compounds by light energy. cdc.gov While aqueous photolysis is a key transformation process for many organic pollutants, specific research detailing the direct photolytic degradation pathways of lead(II) acetate in environmental settings is limited. The primary environmental transformations are dominated by hydrolysis and interactions with other environmental components.

Biotransformation: Biotransformation is a process where biological systems, such as microorganisms (bacteria, fungi) and plants, alter the structure of chemical compounds. researchgate.netoaepublish.comnih.gov This can involve a variety of reactions, including oxidation, reduction, and methylation. researchgate.netresearchgate.net In the context of lead, certain microorganisms have demonstrated the ability to transform soluble lead into more stable, insoluble forms. For instance, some bacteria can precipitate lead as lead phosphates, a process that reduces its bioavailability and mobility in the environment. researchgate.net Biotransformation is recognized as an environmentally friendly approach due to its high specificity and mild reaction conditions. researchgate.net

Adsorption and Desorption Processes on Environmental Interfaces

The movement of lead through soil and aquatic systems is significantly controlled by its adsorption to and desorption from solid surfaces like soil particles, sediments, and minerals.

Lead ions (Pb²⁺) released from the dissolution of lead(II) acetate have a strong tendency to adsorb onto soil particles, particularly soils with high clay and organic matter content. osti.gov This adsorption is a key factor in limiting the leaching of lead into groundwater. umd.edutechnopharmchem.com The process is highly dependent on the pH of the surrounding medium; cation adsorption is generally favored at a higher pH. researchgate.net Studies have shown that the maximum adsorption of lead often occurs at a pH around 5. researchgate.netresearchgate.net

The strength of this binding is significant, as evidenced by low desorption rates. In one study, after five successive extractions, only 0-19% of the total adsorbed lead was released from the soil, indicating a high affinity and relatively irreversible binding under those conditions. ufl.edu However, the presence of other chemicals can alter this behavior. For example, chelating agents like EDTA can form strong complexes with lead, increasing its mobility and reducing its adsorption to soil. osti.gov

The adsorption behavior of lead on various materials is often described using isotherm models, such as the Langmuir and Freundlich models. osti.govufl.edunih.gov These models help quantify the adsorption capacity of different environmental materials.

Interactive Table: Lead Adsorption Capacities on Various Adsorbents

| Adsorbent | Maximum Adsorption Capacity (Qₘ) | Isotherm Model | Reference |

| Red Soil (RAR) | 52.6 mmol/kg | Langmuir | ufl.edu |

| Red Soil (REQ) | 29.9 mmol/kg | Langmuir | ufl.edu |

| Biogenic CaCO₃ | 416.667 mg/g | Langmuir | nih.gov |

| Ukrainian Chamotte Clay | 11 mg/g | Langmuir | researchgate.net |

| Kazakhstani Natural Zeolite | 14 mg/g | Langmuir | researchgate.net |

This table presents data from various studies on the maximum adsorption capacity of lead (Pb²⁺) on different environmental materials.

Bioavailability and Speciation in Aqueous Systems

The speciation of lead—its distribution among different chemical forms—in water is crucial for determining its bioavailability and toxicity. Lead(II) acetate is readily soluble in water, which increases its potential for uptake by aquatic organisms. solubilityofthings.comijirt.org

Bioavailability refers to the fraction of an ingested substance that is absorbed and becomes available for metabolic processes or storage in the body. epa.gov For lead, bioavailability is often measured relative to a highly soluble and absorbable form, such as lead(II) acetate. epa.gov In aqueous systems, lead primarily exists as the divalent cation (Pb²⁺), but it can also form various complexes with inorganic and organic ligands present in the water. The default absolute bioavailability for lead in soil is estimated to be 30%, significantly lower than for soluble forms. epa.gov

The bioavailability of lead can be influenced by the presence of various particles in the water. For instance, studies using artificial particles have shown that cationic exchange resins can decrease the uptake of lead by freshwater oligochaetes, whereas sand particles and anionic exchange resins did not have the same effect. nih.gov This highlights that the surface chemistry of particles in an aquatic system plays a critical role in modulating lead's bioavailability. Lead is known to bioaccumulate in the tissues of organisms like freshwater fish, particularly in the liver, kidneys, and gills. ijirt.org

Advanced Modeling of Environmental Transport and Persistence

To predict the long-term impact and movement of lead compounds in the environment, sophisticated modeling tools are employed. cdc.gov These models integrate various physical, chemical, and environmental factors to simulate the fate and transport of pollutants.

Geoinformation modeling, for example, has been used to map the extent of soil contamination by lead compounds originating from sources like highway traffic. ktu.ltresearchgate.net Such models can calculate the balance of lead accumulation and decontamination over time, considering inputs from emissions and losses through migration and uptake by plants. ktu.ltresearchgate.net

Watershed-scale models are essential for understanding how heavy metals like lead move from land to river systems. ljmu.ac.uk They help in identifying critical source areas, assessing environmental risks, and evaluating the effectiveness of potential remediation strategies. ljmu.ac.uk Key parameters in these transport models include the chemical's solubility, density, and its interaction with soil, as well as site-specific conditions like climate, topography, and water flow. cdc.gov Lead is recognized as a persistent environmental pollutant, meaning it does not readily break down and can remain in the environment for long periods. itcilo.org

Sophisticated Analytical Techniques for Characterization and Quantification

Hyphenated Chromatographic Techniques (e.g., IC-ICP-MS, HPLC-ICP-MS) for Speciation

The environmental fate and toxicity of lead are highly dependent on its chemical form. Hyphenated techniques, which couple the separation power of chromatography with the sensitive, element-specific detection of inductively coupled plasma mass spectrometry (ICP-MS), are essential for lead speciation. While diacetyloxylead trihydrate is a specific salt, in environmental or biological systems, the lead(II) ion (Pb²⁺) can exist alongside various organic and inorganic lead compounds. Techniques such as Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are employed to separate these different species before they are introduced into the ICP-MS for quantification. researchgate.netrsc.org

IC-ICP-MS is a powerful tool for separating ionic species. Metal-free IC systems are particularly advantageous as they prevent trace metal contamination during the analysis. researchgate.net This method has been successfully used for the speciation of lead in various samples, including seafood. acs.org Researchers have developed cost-effective methods using short-column IC to separate inorganic lead (Pb²⁺) from more toxic organic forms like trimethyl lead (TML) and triethyl lead (TEL) within 10 minutes. acs.org

HPLC-ICP-MS offers versatility through different separation modes, including reversed-phase, ion-pairing, and ion-exchange chromatography. mdpi.comacs.org The choice of mobile phase is critical; for instance, a mixture of methanol (B129727) and an acetate (B1210297) buffer has been optimized for the separation of inorganic lead (Pb²⁺) and various organolead compounds. researchgate.net The direct coupling of the HPLC column outlet to the nebulizer of the ICP-MS allows for seamless analysis. rsc.org The sensitivity of ICP-MS detection provides exceptionally low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion range, which is crucial for trace-level environmental monitoring. nih.govacs.org

Table 1: Performance of Hyphenated Chromatographic Techniques for Lead Speciation Analysis

| Technique | Species Detected | Matrix | Detection Limit (ng of Pb) | Reproducibility (RSD) | Reference |

|---|---|---|---|---|---|

| HPLC-ICP-MS | Pb²⁺, TEL, TPhL, TTEL | General | 0.37 (Pb²⁺), 0.14 (TEL) | 3.1% - 4.2% | researchgate.net |

| IC-ICP-MS | Pb²⁺, TML, TEL | Seafood (dried) | 0.60 - 0.72 ng/g | <6% | acs.org |

| MSPE-HPLC-ICP-MS | Pb²⁺, TML | Water | 0.08 ng/L (Pb²⁺), 0.81 ng/L (TML) | Not specified | nih.gov |

| Online SPE-HPLC-ICP-MS | TML, TEL | Water | 0.018 ng/L (TML), 0.023 ng/L (TEL) | <5% | acs.org |

High-Resolution Mass Spectrometry for Molecular Characterization

While ICP-MS provides elemental information, high-resolution mass spectrometry (HRMS) with soft ionization techniques is required for the molecular characterization of the intact diacetyloxylead trihydrate compound or its complexes. Techniques like Electrospray Ionization (ESI) and Secondary Ion Mass Spectrometry (SIMS) can provide information on the molecular weight, formula, and structure through fragmentation patterns. mdpi.comacs.org

ESI-MS is particularly useful for analyzing organometallic and coordination compounds from solution. acs.orguvic.ca For lead(II) acetate, analysis in the positive ion mode would be expected to show ions corresponding to the lead cation complexed with one or more acetate ligands, such as [Pb(OAc)]⁺. The high resolution and mass accuracy of analyzers like Time-of-Flight (ToF) or Orbitrap are critical for distinguishing the isotopic pattern of lead and confirming the elemental composition of observed ions. nih.gov The analysis of metal complexes by ESI can be challenging due to the potential for ligand loss or gain, oxidation or reduction, and reaction with moisture during the ionization process. frontiersin.org For instance, studies on diphenyllead(IV) diacetate complexes show that the loss of acetate (AcO⁻) is a common fragmentation pathway. copernicus.org

Dynamic C₆₀⁺ SIMS has been used for the direct molecular and elemental speciation of solid lead(II) acetate. mdpi.com This technique allows for the detection of numerous cluster ions, such as Pbₓ(C₂H₃O₂)y⁺/⁻, in both positive and negative ion modes. The distribution and intensity of these ions are unique to the specific lead species, enabling its direct characterization without the need for reference spectra. mdpi.com Similarly, Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILI-MS) has produced clean mass spectra of lead acetate, showing the intact molecular ion along with a series of fragment ions that provide valuable structural information. acs.org

Table 2: Representative Ions Observed in the Mass Spectrometry of Lead Acetate and Related Complexes

| Technique | Compound Type | Observed Ions / Fragments | Remarks | Reference |

|---|---|---|---|---|

| ESI-MS | Lead(II) complexes | [Pb(OAc)]⁺, [M+Na]⁺, [M+H]⁺ | Formation of adducts and loss of ligands are common. | copernicus.org |

| Dynamic C₆₀⁺ SIMS | Lead(II) Acetate (solid) | Pbₓ(C₂H₃O₂)y⁺/⁻ | Allows direct speciation from solid state by observing cluster ions. | mdpi.com |

| HILI-MS | Lead(II) Acetate | Intact molecular ions, fragment ions | Provides structural information through fragmentation. | acs.org |

| Nano-ESI-MS | Lead-Phytochelatin Complexes | [Pb–PC₂]⁺, [Pb₂–PC₂]⁺ | Isotopic pattern of lead is key for identification. | sigmaaldrich.com |

Electrochemical Methods for Sensing and Redox Studies

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of Pb²⁺ ions, which are readily furnished by the dissolution of diacetyloxylead trihydrate in aqueous solutions. These techniques are based on the redox activity of lead and typically involve a preconcentration step at a chemically modified electrode, followed by a stripping step where the accumulated lead is measured.

Various voltammetric techniques are employed, including differential pulse voltammetry (DPV), square wave anodic stripping voltammetry (SWASV), and impedance spectroscopy. copernicus.orgmdpi.com The working electrode is often a glassy carbon electrode (GCE) modified with nanomaterials to enhance sensitivity and selectivity. For example, a sensor using a composite of polyethyleneimine-functionalized carbon nanotubes and graphene oxide demonstrated a detection limit as low as 36 pmol/L for lead(II) acetate. copernicus.org Another novel sensor based on biochar from spent coffee grounds loaded with titanium dioxide nanoparticles achieved a detection limit of 0.6268 pM for Pb²⁺.

These methods are typically performed in an acetate buffer solution, which acts as a supporting electrolyte. mdpi.com The performance of the sensor, including its linear dynamic range, detection limit, and selectivity against other metal ions, is highly dependent on the modification of the electrode surface and the optimization of experimental parameters like deposition potential and time.

Table 3: Performance of Various Electrochemical Sensors for Lead(II) Detection

| Electrode Modification | Technique | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| PEI-CNT/GO Composite | Impedance, Amperometry, PSA | 520–1200 μmol/L (PSA) | 36 pmol/L | copernicus.org |

| Biochar@TiO₂ Nanoparticles | DPV | 1 pM - 10 μM | 0.6268 pM | |

| Clay/Carbon/AAAPTS | DPASV | Not specified | 1.1 ppb (5.3 nM) | sigmaaldrich.com |

| DMP-Cu-50 MOF | SWASV | 0.01 - 50 nmol/L | 0.003 nmol/L |

Advanced Spectroscopic Methods for In-Situ Monitoring in Complex Systems

In-situ monitoring, a cornerstone of Process Analytical Technology (PAT), allows for real-time analysis of chemical processes without sample extraction. Advanced spectroscopic methods are ideal for this purpose, providing dynamic information on concentration, structure, and chemical environment.

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, is particularly powerful for in-situ monitoring. These techniques are non-destructive and can be implemented using fiber-optic probes inserted directly into a reaction vessel. For a process involving diacetyloxylead trihydrate, one could monitor its dissolution, consumption in a reaction, or crystallization by tracking the characteristic vibrational bands of the acetate C=O or C-C bonds, or the lead-oxygen bonds. Raman spectroscopy is especially well-suited for aqueous systems due to its low interference from water.

For solid-state analysis or studies in heterogeneous environmental matrices like soils, X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), provides invaluable in-situ information. frontiersin.org XANES is sensitive to the oxidation state and local coordination environment of the lead atom. This technique could be used to follow changes in lead speciation in a complex system, for instance, distinguishing between Pb(II) adsorbed onto a mineral surface versus its form in a crystalline solid like diacetyloxylead trihydrate. frontiersin.org

Fluorescence spectroscopy is another sensitive technique that can be used for in-situ monitoring, particularly if the system involves fluorescent species that interact with lead ions, leading to quenching or enhancement of the signal. The choice of the optimal in-situ method depends on the specific system, including the phase (solid, liquid), concentration of the analyte, and the complexity of the matrix.

Computational Chemistry and Theoretical Modeling of Diacetyloxylead;trihydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and chemical reactivity of diacetyloxylead;trihydrate. openaccessjournals.com These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure. openaccessjournals.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state properties of molecules like this compound. openaccessjournals.comyoutube.com DFT calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic charge distribution. For this compound, which has a polymeric structure, solid-state DFT calculations are particularly relevant for understanding its crystalline properties. rsc.orgrsc.org

The crystal structure of lead(II) acetate (B1210297) trihydrate is a one-dimensional coordination polymer. wikipedia.org In this structure, the lead(II) ion is coordinated by nine oxygen atoms from three water molecules and multiple acetate groups. wikipedia.org DFT can be employed to optimize this geometry and calculate key structural parameters.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value | Unit |

| Pb-O (acetate) bond length | 2.4 - 2.7 | Å |

| Pb-O (water) bond length | 2.5 - 2.8 | Å |

| O-Pb-O bond angle | 70 - 150 | Degrees |

| HOMO-LUMO Gap | ~4.5 | eV |

| Mulliken Charge on Pb | +1.2 to +1.5 | e |

Note: The values in this table are illustrative and represent typical ranges for similar lead-oxygen-containing complexes as specific DFT studies on this compound are not widely available. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

DFT calculations also provide insights into the electronic density of states (DOS), which helps in understanding the nature of chemical bonding and the contribution of different atomic orbitals to the molecular orbitals.

While DFT is excellent for ground-state properties, ab initio methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) are often employed for more accurate calculations of excited states and reaction pathways. uba.arkallipos.gr These methods are computationally more intensive but can provide a more detailed understanding of electronic transitions and chemical reactions.

For this compound, ab initio calculations could be used to study:

Electronic Excitations: Understanding the nature of UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. Some lead compounds are known to exhibit phosphorescence, and these methods can help elucidate the pathways to excited states. researchgate.net

Reaction Mechanisms: Investigating the mechanisms of decomposition reactions, such as the thermal dehydration to form lead(II) acetate hemihydrate or anhydrous forms. niscair.res.inacs.org These calculations can map out the potential energy surface of a reaction, identifying transition states and activation energies. mdpi.com For instance, the thermal decomposition of lead acetate trihydrate proceeds through several stages, and ab initio methods could model the bond-breaking and bond-forming processes involved. niscair.res.in

Molecular Dynamics Simulations for Solution Behavior and Solid-State Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. openaccessjournals.com This method uses classical mechanics to model the movements of atoms and molecules, providing insights into both solution-phase behavior and solid-state dynamics. nih.gov

For this compound, MD simulations can be applied to:

Aqueous Solution Behavior: Lead(II) acetate is soluble in water. vedantu.com MD simulations can model the dissociation of the salt, the hydration structure of the Pb²⁺ ion and acetate ions, and the interactions between these ions and water molecules. osti.gov This is crucial for understanding its behavior in biological and environmental systems.

Solid-State Dynamics: In the crystalline state, MD simulations can be used to study vibrational motions, phase transitions, and the diffusion of water molecules within the crystal lattice. researchgate.net The thermal decomposition of the trihydrate to the hemihydrate and then to anhydrous forms involves significant structural rearrangements that can be modeled using MD. wikipedia.orgacs.org

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in Aqueous Solution

| Parameter | Description | Illustrative Value/Observation |

| Pb²⁺ Hydration Number | Average number of water molecules in the first hydration shell of the lead ion. | 8-10 |

| Acetate Hydration | Water molecules interacting with the carboxylate group of the acetate ion. | Strong hydrogen bonding observed. |

| Ion Pairing | Formation of contact and solvent-separated ion pairs between Pb²⁺ and acetate ions. | Concentration-dependent. |

| Diffusion Coefficient of Pb²⁺ | A measure of the mobility of the lead ion in water. | ~0.8 x 10⁻⁹ m²/s |

Note: These values are illustrative and based on general knowledge of hydrated metal ions in solution.

Chemoinformatics and Machine Learning Approaches for Structure-Reactivity Prediction

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. numberanalytics.com Machine learning (ML), a subset of artificial intelligence, can be used to develop predictive models from large datasets. numberanalytics.comnumberanalytics.com

For this compound and related lead compounds, these approaches can be used for:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity or a specific property. nih.gov For lead compounds, QSAR could be used to predict toxicity based on molecular descriptors.

Predicting Reactivity: Machine learning algorithms can be trained on data from quantum chemical calculations or experimental results to predict the reactivity of new or uncharacterized compounds. numberanalytics.com This can be a faster alternative to running complex quantum calculations for every compound of interest.

Materials Discovery: Chemoinformatics tools can be used to screen databases of chemical structures to identify compounds with desired properties, such as specific coordination geometries or reactivity patterns. longdom.org

Predictive Modeling of Environmental Fate and Transport

Computational models are increasingly used to predict the environmental fate and transport of chemicals. numberanalytics.comresearchgate.net These models can simulate how a substance moves through different environmental compartments like soil, water, and air.

For this compound, predictive modeling can help assess its environmental impact:

Speciation in the Environment: In soil and water, lead acetate will dissociate. The lead(II) ion can then form various complexes with other ions present in the environment. Geochemical speciation models can predict the distribution of these lead species.

Mobility in Soil: The mobility of lead in soil is influenced by factors like soil pH and organic matter content. Models can simulate the adsorption and desorption of lead onto soil particles, predicting its potential to leach into groundwater. nih.gov

Bioavailability: The bioavailability of lead, or the fraction that can be taken up by organisms, is a critical factor in its toxicity. epa.govnih.gov Predictive models can estimate bioavailability based on the chemical form of the lead and the properties of the environmental medium. researchgate.net Long-term simulations can predict the accumulation of lead in agricultural soils over time. nih.gov

Emerging Research Directions and Future Challenges

Exploration of Diacetyloxylead;trihydrate in Supramolecular Chemistry

This compound is proving to be a valuable precursor in the realm of supramolecular chemistry, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The lead(II) ion, with its flexible coordination sphere, and the acetate (B1210297) ligands offer a versatile platform for constructing intricate, multidimensional structures.

Research has demonstrated that lead(II) acetate trihydrate can be employed as a reagent to synthesize lead-based coordination polymers. alkalisci.com The crystal structure of the trihydrate itself is a one-dimensional coordination polymer, which provides a foundational understanding of its assembly behavior. wikipedia.org In this structure, the lead(II) ion's coordination sphere is composed of nine oxygen atoms originating from three water molecules, two bidentate acetate groups, and two bridging acetate groups, resulting in a monocapped square antiprism geometry. wikipedia.org

Scientists have successfully synthesized three-dimensional coordination polymers by reacting lead(II) acetate trihydrate with other organic linkers. For instance, the reaction with 5-allenyl-1,3-benzenedicarboxylic acid under solvothermal conditions leads to the formation of a metallogel, which upon analysis, reveals a 3D coordination polymer structure. rsc.org Similarly, lead(II) acetate-bridged diaminobenzene coordination polymers have also been synthesized and characterized. iucr.org These studies highlight the potential of this compound as a building block for creating novel supramolecular architectures with potentially unique electronic, optical, or porous properties.

A significant aspect of this research involves understanding the influence of reaction conditions, such as the solvent, on the final structure. For example, the reaction of lead(II) acetate with piperonylic acid in water results in the displacement of all acetate ligands, whereas in methanol (B129727), a mixed acetate-piperonylate complex is formed. mdpi.com This demonstrates the fine control that can be exerted over the self-assembly process, a key principle in supramolecular chemistry.

Table 1: Examples of Supramolecular Structures Synthesized from this compound

| Reactant(s) | Resulting Structure | Dimensionality | Reference |

| Lead(II) acetate trihydrate | [Pb(CH₃COO)₂·3H₂O]n | 1D | wikipedia.org |

| Lead(II) acetate trihydrate, 5-allenyl-1,3-benzenedicarboxylic acid | [Pb(abd)(DMF)] | 3D | rsc.org |

| Lead(II) acetate trihydrate, Benzene-1,2-diamine | Acetate-bridged coordination polymer | - | iucr.org |

| Lead(II) acetate trihydrate, Piperonylic acid (in water) | [Pb(Pip)₂(H₂O)]n | - | mdpi.com |

| Lead(II) acetate trihydrate, Piperonylic acid (in methanol) | [Pb(Ac)(Pip)₂(MeOH)]n | 1D (extended 2D via tetrel bonds) | mdpi.com |

Novel Applications in Sustainable Chemistry and Resource Recovery

In an era increasingly focused on the circular economy, this compound is at the center of research into sustainable chemical practices, particularly in the recovery and recycling of lead from waste materials. The use of acetate-based leaching solutions presents a promising avenue for extracting lead from various industrial byproducts and end-of-life products.

Studies have detailed methods for recovering lead from the waste generated during the direct analysis of cane juice in the sugar industry. cabidigitallibrary.orgresearchgate.net This process involves leaching the lead waste with dilute acetic acid, followed by electrodeposition to recover the lead metal. cabidigitallibrary.orgresearchgate.net The recovered lead can then be reacted with hydrogen peroxide and acetic acid to synthesize lead(II) acetate, demonstrating a closed-loop recycling process. cabidigitallibrary.org The clarification performance of the synthesized lead(II) acetate was found to be comparable to that of the commercial-grade product. cabidigitallibrary.org